5-Azidopentanoic acid ethyl ester
Overview
Description
5-Azidopentanoic acid ethyl ester is an azide compound that can be used to synthesize other compounds . It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo . This compound reacts with amines to form a tethered compound, which can then be used as a probe for identifying amine-containing proteins .
Synthesis Analysis
The synthesis of this compound involves an amidation of chitosan with 5-azidopentanoic acid in the presence of EDC/NHS . This reaction results in the formation of the desired compound .Molecular Structure Analysis
The molecular formula of this compound is C7H13N3O2 . It has a molecular weight of 171.2 Da .Chemical Reactions Analysis
This compound reacts with amines to form a tethered compound . This tethered compound can then be used as a probe for identifying amine-containing proteins .Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 171.2 Da . The compound is stable for at least 6 months at -20°C, but freeze/thaw cycles should be avoided .Future Directions
Properties
IUPAC Name |
ethyl 5-azidopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-2-12-7(11)5-3-4-6-9-10-8/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZGOQICRHVCQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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